molecular formula C18H22N6O3 B14679266 2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole CAS No. 32063-49-3

2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole

Cat. No.: B14679266
CAS No.: 32063-49-3
M. Wt: 370.4 g/mol
InChI Key: KCSALABEXYXQRB-UHFFFAOYSA-N
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Description

2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the nitroimidazole and morpholinopropyl groups. Common reagents used in these reactions include nitroimidazole derivatives, alkylating agents, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various solvents and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-5-nitroimidazol-2-yl)benzimidazole
  • 1-(3-Morpholinopropyl)benzimidazole
  • 5-Nitroimidazole derivatives

Uniqueness

2-(1-Methyl-5-nitroimidazol-2-yl)-1-(3-morpholinopropyl)benzimidazole is unique due to the combination of its structural features, which may confer specific biological activities not seen in other similar compounds. The presence of both the nitroimidazole and morpholinopropyl groups could enhance its potency and selectivity for certain targets.

Properties

CAS No.

32063-49-3

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

4-[3-[2-(1-methyl-5-nitroimidazol-2-yl)benzimidazol-1-yl]propyl]morpholine

InChI

InChI=1S/C18H22N6O3/c1-21-16(24(25)26)13-19-17(21)18-20-14-5-2-3-6-15(14)23(18)8-4-7-22-9-11-27-12-10-22/h2-3,5-6,13H,4,7-12H2,1H3

InChI Key

KCSALABEXYXQRB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2=NC3=CC=CC=C3N2CCCN4CCOCC4)[N+](=O)[O-]

Origin of Product

United States

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